molecular formula C20H26N2O3S B3503633 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B3503633
M. Wt: 374.5 g/mol
InChI Key: KICIECMTYFKFSK-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-methoxy-3-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine core is then reacted with 2,3-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,3-dimethylphenyl group.

    Introduction of 4-Methoxy-3-Methylphenylsulfonyl Group: The final step involves the reaction of the intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Lacks the methyl group on the methoxyphenyl ring.

    1-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Lacks the methoxy group on the methylphenyl ring.

    1-(2,3-dimethylphenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Contains a chlorine atom instead of a methoxy group.

Uniqueness

1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-6-5-7-19(17(15)3)21-10-12-22(13-11-21)26(23,24)18-8-9-20(25-4)16(2)14-18/h5-9,14H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICIECMTYFKFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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